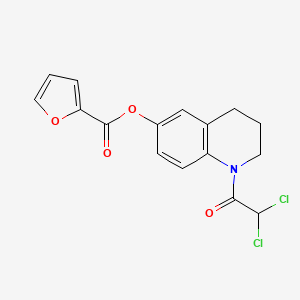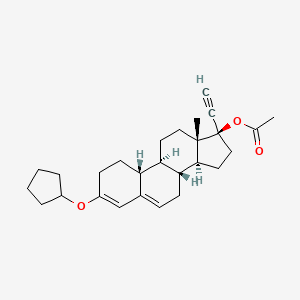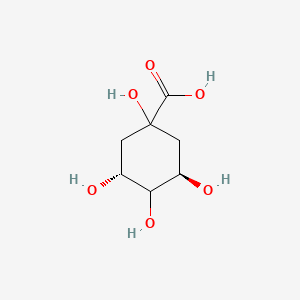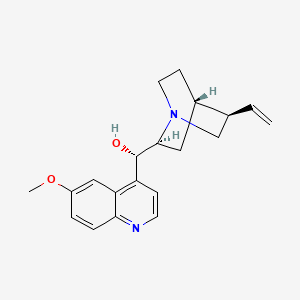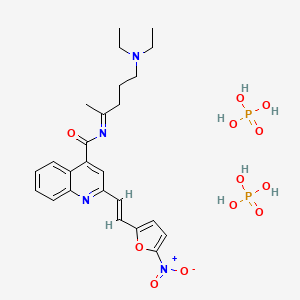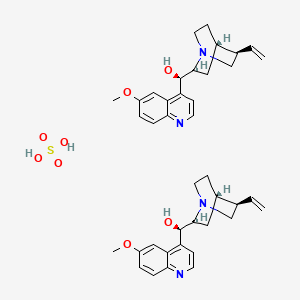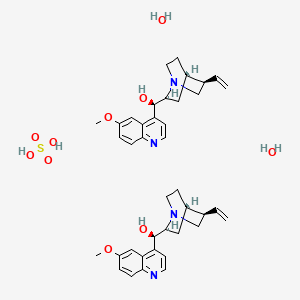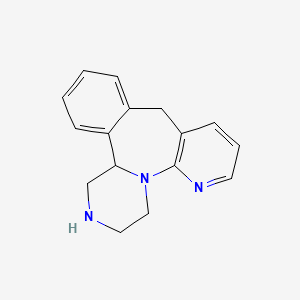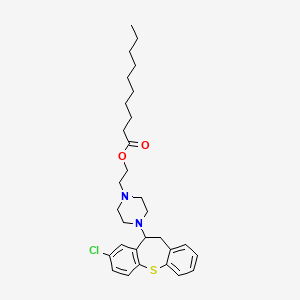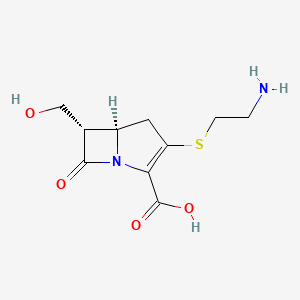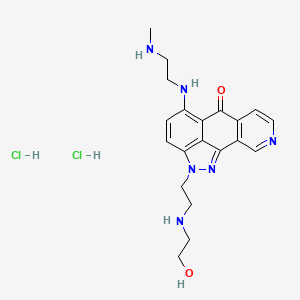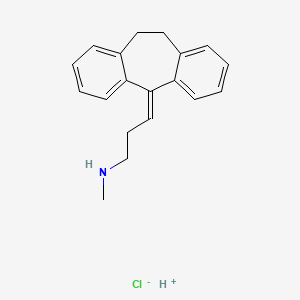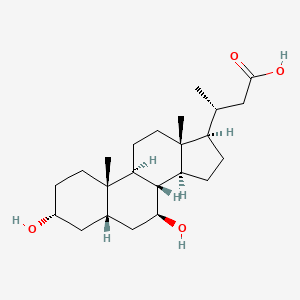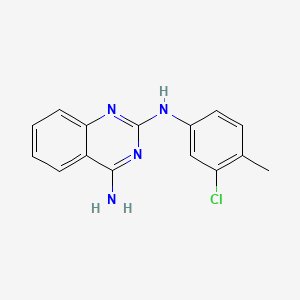
RPW-24
Overview
Description
RPW-24 is a small molecule known for its antibacterial activity. It stimulates the host immune response in the nematode Caenorhabditis elegans, protecting it from bacterial infections. The compound has shown promise in scientific research due to its unique mechanism of action, which involves stimulating the host’s immune defenses rather than directly targeting bacterial growth .
Preparation Methods
The synthesis of RPW-24 involves several steps, starting with the preparation of the core structure, which is a quinazoline derivative. The synthetic route typically includes:
Step 1: Formation of the quinazoline core through a cyclization reaction.
Step 2: Introduction of the chloro and methyl groups on the phenyl ring.
Step 3: Final coupling reactions to attach the amino groups.
The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
RPW-24 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RPW-24 has several scientific research applications, including:
Chemistry: Used as a model compound to study host-microbe interactions and immune response mechanisms.
Biology: Investigated for its role in stimulating the immune response in Caenorhabditis elegans.
Medicine: Potential applications in developing new antibacterial therapies that target the host’s immune system rather than the bacteria directly.
Industry: Used in the development of new antibacterial agents and immune stimulants
Mechanism of Action
RPW-24 exerts its effects by stimulating the host immune response in Caenorhabditis elegans. The compound induces the transcription of a small number of genes involved in the immune response, primarily through the p38 MAP kinase pathway and the transcription factor ATF-7. This activation leads to increased resistance to bacterial infections, highlighting the potential of targeting host immunity for antibacterial therapies .
Comparison with Similar Compounds
RPW-24 is unique in its mechanism of action, as it stimulates the host immune response rather than directly targeting bacterial growth. Similar compounds include:
Cefpirome sulfate: An antibiotic that directly targets bacterial cell walls.
Daunorubicin hydrochloride: An antibiotic that interferes with bacterial DNA replication.
Valnemulin hydrochloride: An antibiotic that inhibits bacterial protein synthesis.
Compared to these compounds, this compound’s uniqueness lies in its ability to enhance the host’s immune defenses, offering a novel approach to combating bacterial infections .
Properties
IUPAC Name |
2-N-(3-chloro-4-methylphenyl)quinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4/c1-9-6-7-10(8-12(9)16)18-15-19-13-5-3-2-4-11(13)14(17)20-15/h2-8H,1H3,(H3,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMFPKKYRXFHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


